(E)-2-isopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
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Description
(E)-2-isopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C18H23N3O3S and its molecular weight is 361.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Study
A study on the synthesis and spectral analysis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide highlighted their biological activities. These compounds were screened against Gram-negative and Gram-positive bacteria, showing moderate to talented activity. This indicates the potential application of such compounds in developing antibacterial agents (H. Khalid et al., 2016).
Biological Evaluation for Enzyme Inhibition
Another study focused on synthesizing 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides and their screening against butyrylcholinesterase (BChE) enzyme. The research also included molecular docking studies to find ligand-BChE binding affinity and orientation in active sites, showing the potential of these compounds in enzyme inhibition applications (H. Khalid et al., 2016).
Antimicrobial and Antitubercular Agents
A series of novel sulfonyl derivatives demonstrated moderate to significant antibacterial and antifungal activities. Specifically, certain compounds were identified as excellent antitubercular molecules, indicating their potential as antimicrobial and antitubercular agents (G. V. Suresh Kumar et al., 2013).
Anticancer Activities
The synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents was explored, with the novel compounds displaying moderate cytotoxicity on MCF-7 breast cancer cell lines. This research supports the application of such compounds in cancer therapy (K. Redda & Madhavi Gangapuram, 2007).
Antibacterial Potentials
The synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores evaluated for their antibacterial potentials showed moderate inhibitors but relatively more active against Gram-negative bacterial strains, suggesting their use in antibacterial applications (Kashif Iqbal et al., 2017).
Properties
IUPAC Name |
2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]-5-propan-2-yl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-14(2)17-19-20-18(24-17)16-8-11-21(12-9-16)25(22,23)13-10-15-6-4-3-5-7-15/h3-7,10,13-14,16H,8-9,11-12H2,1-2H3/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJISUBFMQOAWEX-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.